1,3-Dihydroxypropan-2-yl formate
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Overview
Description
2-Monoacylglycerol is a type of monoacylglycerol, which is an ester formed from glycerol and one fatty acid. It is a significant intermediate in the metabolism of triglycerides and is found in various biological systems. This compound is known for its role in lipid metabolism and its presence in various natural products, including milk.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Monoacylglycerol can be synthesized through several methods:
Glycerolysis of Triglycerides: This involves the reaction of triglycerides with glycerol in the presence of an alkaline catalyst such as sodium hydroxide or potassium hydroxide at elevated temperatures (e.g., 255°C).
Enzymatic Alcoholysis: This method uses lipase enzymes to catalyze the reaction between glycerol and fatty acids or their esters.
Industrial Production Methods: Industrial production of 2-monoacylglycerol often involves the glycerolysis of fats or oils using homogeneous alkaline catalysts. The process is carried out at high temperatures to achieve a significant yield of monoacylglycerols. enzymatic methods are also gaining popularity due to their milder reaction conditions and higher selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Monoacylglycerol can undergo oxidation reactions, particularly at the fatty acid moiety, leading to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the carbonyl group of the fatty acid moiety to an alcohol group.
Substitution: The hydroxyl groups of glycerol can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acid chlorides or anhydrides can be used to introduce different acyl groups.
Major Products:
Oxidation: Hydroperoxides and other oxidized fatty acid derivatives.
Reduction: Alcohol derivatives of the fatty acid moiety.
Substitution: Various acylated derivatives of 2-monoacylglycerol.
Scientific Research Applications
2-Monoacylglycerol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex lipids and other bioactive molecules.
Biology: It plays a role in lipid metabolism studies and is used to investigate the mechanisms of lipid absorption and transport.
Medicine: 2-Monoacylglycerol is studied for its potential therapeutic effects, including its role in anti-inflammatory and anti-cancer activities.
Industry: It is used as an emulsifier in the food industry and as a component in cosmetic formulations.
Mechanism of Action
2-Monoacylglycerol exerts its effects through various molecular targets and pathways:
Lipid Metabolism: It is involved in the resynthesis of triglycerides in the small intestine, facilitating the absorption of dietary fats.
Signal Transduction: Certain derivatives, such as 2-arachidonoylglycerol, act as endogenous ligands for cannabinoid receptors, influencing various physiological processes.
Comparison with Similar Compounds
1-Monoacylglycerol: Similar to 2-monoacylglycerol but with the fatty acid esterified at the first position of glycerol.
Diacylglycerol: Contains two fatty acid chains esterified to glycerol.
Triacylglycerol: Contains three fatty acid chains esterified to glycerol.
Uniqueness: 2-Monoacylglycerol is unique due to its specific position of the fatty acid on the glycerol backbone, which influences its biological activity and metabolic pathways. For example, 2-arachidonoylglycerol is a potent endocannabinoid, whereas 1-arachidonoylglycerol does not exhibit the same activity .
Properties
CAS No. |
81584-87-4 |
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Molecular Formula |
C4H8O4 |
Molecular Weight |
120.10 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl formate |
InChI |
InChI=1S/C4H8O4/c5-1-4(2-6)8-3-7/h3-6H,1-2H2 |
InChI Key |
LDVVTQMJQSCDMK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)OC=O)O |
Origin of Product |
United States |
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